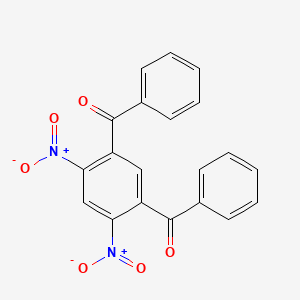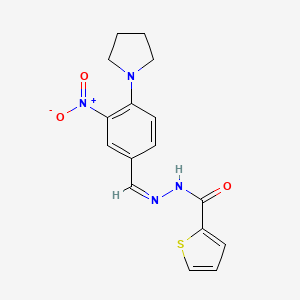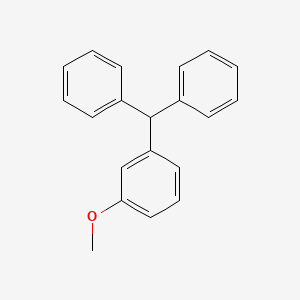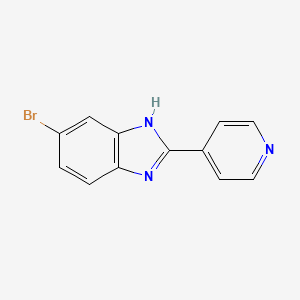
(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H12N2O6. It is characterized by the presence of two nitro groups and two phenylmethanone groups attached to a 1,3-phenylene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves the nitration of 4,6-dinitrobenzene-1,3-diamine. The reaction typically employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro compounds, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is (4,6-diamino-1,3-phenylene)bis(phenylmethanone).
Substitution: The products depend on the nucleophile used, resulting in compounds like (4,6-diamino-1,3-phenylene)bis(phenylmethanone) derivatives.
Aplicaciones Científicas De Investigación
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of high-energy materials due to its energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mecanismo De Acción
The mechanism of action of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves its interaction with molecular targets through its nitro and phenylmethanone groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The compound’s effects are mediated by its ability to undergo these transformations under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone): A reduced form of the compound with amino groups instead of nitro groups.
(4,6-Dinitro-1,3-phenylene)dinitramide: Another nitro-substituted compound with similar energetic properties.
Uniqueness
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific arrangement of nitro and phenylmethanone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C20H12N2O6 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(5-benzoyl-2,4-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12N2O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H |
Clave InChI |
JLVGDLCYDLJCML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)

![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)

![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)
![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
